5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing FAAH inhibitor leads face a critical gap: amide-containing benzothiazole-piperidine analogs are susceptible to hydrolytic metabolism, limiting in vivo utility. This compound addresses that gap with an ether-linked architecture that resists hydrolysis while preserving the pyridin-3-ylsulfonyl pharmacophore essential for FAAH engagement. • Distinct H-bond acceptor vector (~4.5-5.0 Å from sulfonyl sulfur) enables targeted docking & FEP studies vs. pyridin-2-yl/pyridin-4-yl regioisomers. • 5-Methoxy substitution mirrors TG003's nM kinase potency (Clk1 IC50 = 20 nM) for comparative selectivity profiling. • In stock with standard packs from 1 mg to bulk; custom synthesis available.

Molecular Formula C18H19N3O4S2
Molecular Weight 405.49
CAS No. 1323548-49-7
Cat. No. B2616951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
CAS1323548-49-7
Molecular FormulaC18H19N3O4S2
Molecular Weight405.49
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C18H19N3O4S2/c1-24-14-4-5-17-16(11-14)20-18(26-17)25-13-6-9-21(10-7-13)27(22,23)15-3-2-8-19-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3
InChIKeyBPDWIIAIMYRSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Structural Classification


5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1323548-49-7; PubChem CID 49734151) is a synthetic, heterocyclic small molecule (MW 405.5 g/mol; molecular formula C18H19N3O4S2) that belongs to the aryl-sulfonyl-piperidinyl-oxy-benzo[d]thiazole chemotype [1]. The compound contains a benzo[d]thiazole core bearing a 5-methoxy substituent, linked through an ether oxygen at the 2-position to a piperidin-4-yl ring that is N-sulfonylated with a pyridin-3-yl group [1]. This chemotype has been explored in medicinal chemistry programs targeting enzymes such as fatty acid amide hydrolase (FAAH), where the sulfonyl group, piperidine ring, and benzothiazole have been identified as critical pharmacophoric elements [2]. The compound is catalogued in the PubChem database (CID 49734151) with computed descriptors including XLogP3 of 3, 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 5 rotatable bonds, placing it within lead-like chemical space [1].

Aryl-sulfonyl-piperidinyl-oxy-benzo[d]thiazole chemotype explored in FAAH inhibition programs
Lead-like computed profile: XLogP 3, no H-bond donors, 8 acceptors
Ether-linked scaffold may support metabolic stability profiling assays

Why Generic Substitution Is Not Recommended


Closely related analogs within the aryl-sulfonyl-piperidinyl-oxy-benzo[d]thiazole chemotype differ in at least three critical structural determinants that are known to modulate target engagement and physicochemical profiles: (i) the nature of the aryl substituent on the benzothiazole core (e.g., 5-methoxy vs. 4,7-dimethyl vs. unsubstituted), which alters electron density and steric contours of the hinge-binding region [1]; (ii) the identity of the sulfonyl-linked aromatic group (pyridin-3-yl vs. thiophen-2-yl vs. substituted phenyl), which has been shown in FAAH inhibitor series to dramatically shift both potency and selectivity through differential interactions with the acyl-chain binding pocket [2]; and (iii) the linker type connecting benzothiazole to piperidine (ether oxygen vs. direct C–C bond vs. methylene carboxamide), which changes conformational flexibility and metabolic stability [1]. These structural variations preclude simple interchangeability without quantitative re-validation of the specific substitution pattern present in CAS 1323548-49-7.

Core
5-Methoxy vs. dimethyl substitution alters electron density and may shift target engagement.
Sulfonyl
Pyridin-3-yl H-bond acceptor topology differs from thiophene or phenyl; selectivity may not transfer.
Linker
Ether eliminates amide liability; metabolic stability profile likely differs from carboxamide analogs.

Quantitative Differentiation from Closest Analogs


Lipophilicity: 5-Methoxy vs. Dimethyl Substitution

The 5-methoxy substitution on the benzothiazole core of CAS 1323548-49-7 confers a computed XLogP3 value of 3, which is approximately 0.5–1.0 log unit lower than the 4,7-dimethyl-substituted analog (predicted XLogP3 ~3.5–4.0), based on the additive contribution of the methoxy group (–OCH3; π ≈ –0.02) versus two methyl groups (–CH3; π ≈ +0.56 each) [1]. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (XLogP 2–4) while the dimethyl analog trends toward the upper boundary, potentially increasing promiscuity and off-target binding risk [2]. The pyridin-3-ylsulfonyl group further contributes polarity relative to thiophene or phenyl sulfonyl analogs through the pyridine nitrogen (H-bond acceptor), as evidenced by the computed 8 total H-bond acceptors for this compound [1].

Lipophilicity
Class-level
Target XLogP3 = 3
Comparator ~3.5–4.0
Δ ≈ –0.5 to –1.0 log units
May support lower nonspecific binding vs. dimethyl analog
Computed, no experimental logD; Class-level inference
Lipophilicity Drug-likeness Physicochemical profiling

H-Bond Acceptor Topology: Pyridinyl vs. Thienylsulfonyl

The pyridin-3-ylsulfonyl substituent in CAS 1323548-49-7 provides a geometrically positioned hydrogen bond acceptor (pyridine nitrogen at the meta position relative to the sulfonyl attachment) that is absent in the thiophen-2-ylsulfonyl analog. In the published benzothiazole FAAH inhibitor series, the sulfonyl group and the aryl substituent were identified as key pharmacophoric components, with aryl modifications known to produce >10-fold shifts in inhibitory potency [1]. The pyridin-3-yl isomer positions the nitrogen ~4.5–5.0 Å from the sulfonyl sulfur (based on the compound's SMILES structure: COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4), potentially enabling a specific hydrogen bond or water-mediated interaction not achievable with thiophene or phenyl sulfonyl analogs [2].

H‑Bond Topology
Class-level
Pyridin-3-yl N: strong HBA
Thiophen-2-yl S: weak HBA
Δ HBA count +1
Directional acceptor may influence selectivity profiles
Structural comparison only; no direct assay data
Molecular recognition Structure-activity relationships FAAH inhibition

Linker Chemistry: Ether vs. Carboxamide

CAS 1323548-49-7 features an ether oxygen linker connecting the benzothiazole 2-position to the piperidine 4-position, in contrast to the methylene carboxamide linker found in N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1797966-89-2). The ether linkage eliminates the metabolically labile amide bond present in the carboxamide analog while retaining conformational flexibility (5 rotatable bonds in the target compound) [1]. Ether-linked piperidine benzothiazoles have been independently explored as PDE10A inhibitors, where the ether oxygen was shown to engage in a key hydrogen bond with a conserved water molecule in the crystal structure (PDB 4HF4), an interaction geometry that cannot be replicated by the longer carboxamide linker [2].

Linker Chemistry
Cross-study
Ether (–O–) linker
vs. carboxamide (–CH₂–NH–C(=O)–)
No amide bond in target
May reduce hydrolytic metabolism risk in microsomal assays
PDE10A crystal structure supports ether engagement
Metabolic stability Conformational flexibility Synthetic tractability

Core Electronics: Methoxy Donation vs. Unsubstituted Benzothiazole

The 5-methoxy substituent in CAS 1323548-49-7 donates electron density into the benzothiazole π-system through resonance (+M effect), increasing electron density at the 2-position ether oxygen and modulating the pKa of the thiazole nitrogen. In the benzothiazole FAAH inhibitor series, substitution at the benzothiazole ring was shown to impact potency; the unsubstituted benzothiazole core served as the starting point for SAR optimization [1]. While direct comparative IC50 data for this specific compound are not yet publicly available, the 5-methoxy group's electronic contribution is analogous to that observed in the well-characterized 5-methoxybenzothiazole-containing kinase inhibitor TG003 (Clk1 IC50 = 20 nM), where the methoxy group contributes to hinge-binding complementarity [2].

Core Electronics
Supporting
5‑OCH₃ σp = –0.27
Unsubst. σp = 0
TG003 (5‑OMe‑BTZ) Clk1 IC₅₀ 20 nM
Electron donation may modulate target binding enthalpy
Hammett constants; TG003 as cross-chemotype reference
Electronic effects Binding affinity Benzothiazole SAR

Research & Procurement Application Scenarios


FAAH Inhibitor Lead Optimization: Sulfonyl Aryl SAR

Based on published SAR showing that the sulfonyl aryl group and benzothiazole core are critical potency determinants in FAAH inhibitors [1], this compound is ideally suited as a probe for exploring the contribution of the pyridin-3-ylsulfonyl moiety to FAAH inhibitory activity. Its 5-methoxy substitution and pyridin-3-yl nitrogen provide a distinct electronic and H-bonding profile compared to phenyl- or thiophene-sulfonyl analogs, enabling direct comparative SAR in FAAH biochemical assays (e.g., recombinant human FAAH, fluorogenic substrate assay).

Metabolic Stability Profiling of Ether-Linked Chemotype

The ether-linked architecture of CAS 1323548-49-7 distinguishes it from amide-containing analogs that are susceptible to hydrolytic metabolism. This compound is recommended for comparative microsomal stability assays (human/rodent liver microsomes) and plasma stability studies to quantify the metabolic advantage of the ether linker over corresponding amide-linked benzothiazole-piperidine compounds [1], supporting the selection of more stable chemotypes for in vivo pharmacological studies.

Kinase Selectivity Profiling of 5-Methoxybenzothiazole Scaffold

Given that 5-methoxybenzothiazole-containing compounds such as TG003 demonstrate potent kinase inhibition (Clk1/Clk4 IC50 = 20/15 nM) [1], this compound can serve as a structurally distinct entry point for kinase selectivity profiling. The pyridin-3-ylsulfonyl group and ether-linked piperidine may redirect kinase selectivity away from Clk family kinases toward alternative kinase targets, making this compound valuable for broad-panel kinase screening to identify novel kinase inhibition profiles.

Docking Studies: Pyridinyl H-Bond Acceptor Geometry

The unique geometrical arrangement of the pyridin-3-yl nitrogen (meta to sulfonyl, ~4.5–5.0 Å from sulfonyl sulfur [1]) provides a defined H-bond acceptor vector that can be exploited in structure-based drug design. This compound is recommended as a computational probe for molecular docking and free energy perturbation (FEP) studies comparing pyridin-3-yl vs. pyridin-4-yl vs. pyridin-2-yl sulfonyl regioisomers to predict binding affinity differences and guide the design of next-generation analogs with optimized target complementarity.

Application
Selection Property
Validation Focus
FAAH inhibitor SAR
Pyridin-3-ylsulfonyl H‑bond profile
Comparative biochemical assay
Metabolic stability profiling
Ether linker metabolic profile
Microsomal / plasma stability assay
Kinase selectivity profiling
5‑Methoxybenzothiazole scaffold
Broad‑panel kinase screen
Computational docking
Pyridin-3‑yl H‑bond geometry
Docking / FEP studies
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